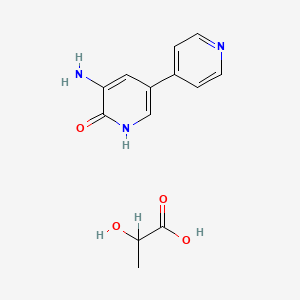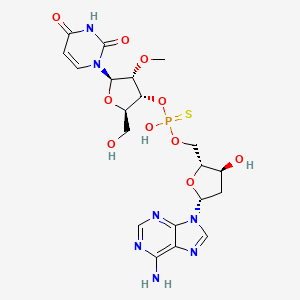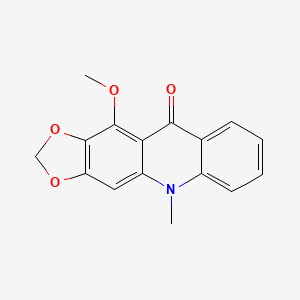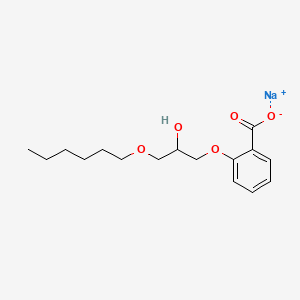
Monolaurin
Übersicht
Beschreibung
Es wird hauptsächlich als Hautpflegemittel, Weichmacher und emulgierendes Tensid in verschiedenen Hautpflege- und Schönheitsprodukten verwendet . Glyceryllaurat wird für seine Fähigkeit geschätzt, die Haut zu erweichen und zu glätten, eine Schicht zu bilden, die die Feuchtigkeit einschließt und Trockenheit verhindert .
Wissenschaftliche Forschungsanwendungen
Glyceryl laurate has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, glyceryl laurate is studied for its antimicrobial properties and its ability to inhibit the growth of certain bacteria and viruses . In medicine, it is used in topical formulations for its skin-conditioning and moisturizing properties . In the industry, glyceryl laurate is used in the production of cosmetics, personal care products, and food additives .
Wirkmechanismus
Target of Action
Monolaurin, a natural compound extracted from coconut oil, primarily targets microbial cells , including gram-positive bacteria, fungi, and viruses . It has shown significant antimicrobial activity against Staphylococcus aureus .
Mode of Action
This compound interacts with its targets in several ways. It disintegrates the protective envelope of viruses, rendering them defenseless and unable to invade host cells . This process ultimately leads to the destruction of the virus . Additionally, this compound exhibits a third mode of action involving stabilization of mammalian cell membranes. It inserts into the human cell membrane, thereby preventing signal transduction mechanisms .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the virus through the mechanism of the disintegration of the viral membrane, prevents binding of the viral protein to the host-cell membrane, inhibits the process of assembling the viral RNA, and the process of virus maturation in the replication cycle . Moreover, it reverses the expression of ISG15, IFIT3, and IL-29 throughout the small intestine and Mx1 in jejunum and ileum .
Pharmacokinetics
This compound is rapidly metabolized because it is easily absorbed and transported. Detailed studies have shown that the majority of ingested lauric acid, a component of this compound, is transported directly to the liver where it is directly converted to energy and other metabolites rather than being stored as fat . These metabolites include ketone bodies, which can be used by extrahepatic tissues, such as the brain and heart, as an immediate form of energy .
Result of Action
The action of this compound results in several molecular and cellular effects. It destroys the intestinal barrier and absorption function of microbial cells . It also decreases the number of large unstained cells and Hb and increases the number of leucocytes and eosinophils in the blood of infected organisms, indicating an improvement in the immune defense function of the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of monoglycerides, including this compound, is currently done using a complicated energy-intensive technology that contributes negatively toward greenhouse gas mitigation . A cleaner and simpler one-step enzymatic production of this compound in an inert membrane reactor has been proposed . This method, which uses Candida antarctica lipase to catalyze the esterification reaction between lauric acid and glycerin in a solvent-free system under mild temperatures, is more environmentally friendly and cost-effective .
Biochemische Analyse
Biochemical Properties
Monolaurin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have antibacterial activity against S.aureus . The nature of these interactions often involves the disruption of microbial cell membranes, leading to cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cell membrane, leading to cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to cause cell elongation and swelling in the outer membrane of S.aureus .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study on piglets infected with porcine epidemic diarrhoea virus (PEDV) showed that this compound administration significantly improved the immune defense function of the body .
Vorbereitungsmethoden
Glyceryllaurat kann durch Veresterung von Glycerin mit Laurinsäure synthetisiert werden. Das Herstellungsverfahren beinhaltet das Mischen von Laurinsäure, Glycerin und einem Katalysator, um eine gemischte Flüssigkeit zu erhalten, die dann vorgewärmt und zur weiteren Reaktion in eine Vakuumreaktion gegeben wird . Nach der Reaktion wird der resultierende grobe Ester schnell abgekühlt und filtriert, um Glyceryllaurat mit einer Reinheit von 35-45% zu erhalten. Schließlich wird eine vierstufige Destillation durchgeführt, um eine Reinheit von 85-95% zu erreichen .
Chemische Reaktionsanalyse
Glyceryllaurat durchläuft verschiedene chemische Reaktionen, darunter Veresterung und Hydrolyse. Die Veresterungsreaktion beinhaltet die Bildung von Glyceryllaurat aus Glycerin und Laurinsäure . Die Hydrolyse von Glyceryllaurat kann unter sauren oder basischen Bedingungen erfolgen und führt zur Bildung von Glycerin und Laurinsäure . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Glycerin und Laurinsäure .
Wissenschaftliche Forschungsanwendungen
Glyceryllaurat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Tensid und Emulgator in verschiedenen Formulierungen verwendet . In der Biologie wird Glyceryllaurat auf seine antimikrobiellen Eigenschaften und seine Fähigkeit untersucht, das Wachstum bestimmter Bakterien und Viren zu hemmen . In der Medizin wird es in topischen Formulierungen für seine hautpflegenden und feuchtigkeitsspendenden Eigenschaften eingesetzt . In der Industrie wird Glyceryllaurat bei der Herstellung von Kosmetika, Körperpflegeprodukten und Lebensmittelzusatzstoffen verwendet .
Wirkmechanismus
Der Wirkmechanismus von Glyceryllaurat beruht auf seiner Fähigkeit, eine Schutzschicht auf der Haut zu bilden, die Feuchtigkeitsverlust verhindert und die Hydratation erhöht . Dies führt bei fortgesetzter Anwendung zu einer weicheren, glatteren und geschmeidigeren Haut . Darüber hinaus zeigt Glyceryllaurat antimikrobielle Eigenschaften, indem es die Lipidmembranen von Bakterien und Viren stört, was zu deren Inaktivierung führt .
Analyse Chemischer Reaktionen
Glyceryl laurate undergoes various chemical reactions, including esterification and hydrolysis. The esterification reaction involves the formation of glyceryl laurate from glycerol and lauric acid . Hydrolysis of glyceryl laurate can occur under acidic or basic conditions, leading to the formation of glycerol and lauric acid . Common reagents used in these reactions include acids, bases, and catalysts. The major products formed from these reactions are glycerol and lauric acid .
Vergleich Mit ähnlichen Verbindungen
Glyceryllaurat ähnelt anderen Glycerinestern, wie Glycerylpalmitat und Glycerylölat. Es ist einzigartig in seiner spezifischen Fettsäurezusammensetzung, die besondere hautpflegende und antimikrobielle Eigenschaften bietet . Ähnliche Verbindungen umfassen:
- Glycerylpalmitat
- Glycerylölat
- Glycerylcapralat
- Glycerylmonostearat
Diese Verbindungen haben ähnliche Funktionen als Emulgatoren und Hautpflegemittel, unterscheiden sich jedoch in ihren Fettsäureketten und spezifischen Anwendungen.
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWANIATODDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041275 | |
| Record name | 1-Monolaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid | |
| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142-18-7, 27215-38-9, 67701-26-2 | |
| Record name | 1-Monolaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monolaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monolaurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C12-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl laurate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C12-18 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monolaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerides, C12-18 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lauric acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)










